molecular formula C13H11BrN2O3 B10900481 5-bromo-N'-[(E)-furan-2-ylmethylidene]-2-methoxybenzohydrazide

5-bromo-N'-[(E)-furan-2-ylmethylidene]-2-methoxybenzohydrazide

Cat. No.: B10900481
M. Wt: 323.14 g/mol
InChI Key: GZYWGPOVUWNHBM-OVCLIPMQSA-N
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Description

5-BROMO-N’~1~-[(E)-1-(2-FURYL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromine atom, a furan ring, and a methoxybenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N’~1~-[(E)-1-(2-FURYL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE typically involves the condensation of 5-bromo-2-methoxybenzohydrazide with 2-furaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N’~1~-[(E)-1-(2-FURYL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Corresponding amines and hydrazines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-BROMO-N’~1~-[(E)-1-(2-FURYL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-BROMO-N’~1~-[(E)-1-(2-FURYL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide
  • 4-{[1-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one

Uniqueness

5-BROMO-N’~1~-[(E)-1-(2-FURYL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE is unique due to the presence of both a furan ring and a methoxybenzohydrazide moiety. This combination of functional groups imparts specific chemical and biological properties that are not found in other similar compounds. For example, the furan ring can participate in unique oxidation reactions, while the methoxybenzohydrazide moiety can form specific interactions with biological targets.

Properties

Molecular Formula

C13H11BrN2O3

Molecular Weight

323.14 g/mol

IUPAC Name

5-bromo-N-[(E)-furan-2-ylmethylideneamino]-2-methoxybenzamide

InChI

InChI=1S/C13H11BrN2O3/c1-18-12-5-4-9(14)7-11(12)13(17)16-15-8-10-3-2-6-19-10/h2-8H,1H3,(H,16,17)/b15-8+

InChI Key

GZYWGPOVUWNHBM-OVCLIPMQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)C(=O)N/N=C/C2=CC=CO2

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NN=CC2=CC=CO2

Origin of Product

United States

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